
N-phenyl-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-phenyl-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as PPIC, is a synthetic compound that has been studied for its potential use in scientific research. PPIC is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-phenyl-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been shown to have neuroprotective effects and can protect against oxidative stress. This compound has also been shown to have anti-diabetic effects and can improve glucose tolerance in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-4-(phenylsulfonyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. This compound also has a variety of biochemical and physiological effects, making it a versatile compound for studying various biological processes.
However, there are also limitations to using this compound in lab experiments. The exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has not been extensively studied in vivo, so its effects in living organisms are not well known.
Orientations Futures
There are several future directions for research on N-phenyl-4-(phenylsulfonyl)-1-piperazinecarbothioamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of this compound in vivo and to identify the specific signaling pathways that are affected by this compound in cancer cells.
Another area of interest is this compound's neuroprotective effects. Studies are needed to determine the mechanisms behind these effects and to determine whether this compound could be used to treat neurodegenerative diseases.
Overall, this compound is a promising compound for scientific research, with a variety of potential applications and future directions for study.
Méthodes De Synthèse
N-phenyl-4-(phenylsulfonyl)-1-piperazinecarbothioamide can be synthesized through a multi-step process that involves the reaction of piperazine with phenylsulfonyl chloride and thiourea. The resulting compound, this compound, can be purified through various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-phenyl-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential use in various scientific research applications. One study found that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines in vitro. Another study found that this compound can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c21-24(22,16-9-5-2-6-10-16)20-13-11-19(12-14-20)17(23)18-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZXXPLIDQTDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-thienylacetyl)amino]isophthalic acid](/img/structure/B5782295.png)
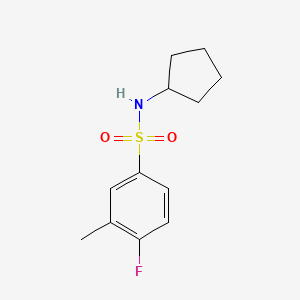
![1-benzyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5782318.png)
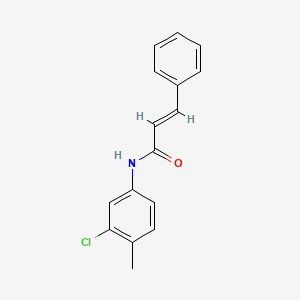
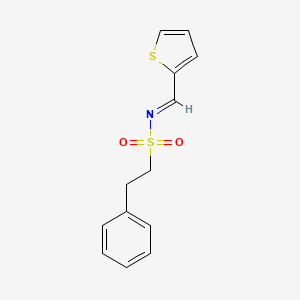
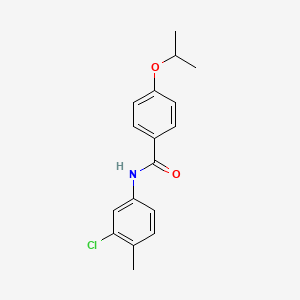
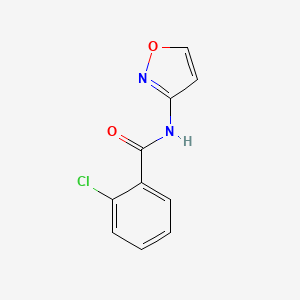
![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)


![N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)
methanone](/img/structure/B5782392.png)

